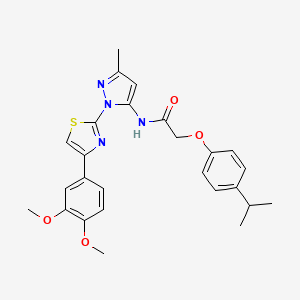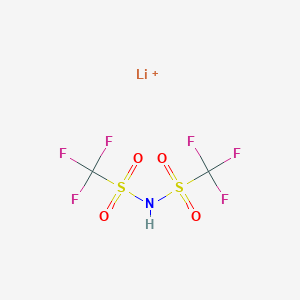
lithium;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of lithium;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide typically involves the reaction of anhydrous lithium fluoride with N-butyl-bistrifluoromethylsulfonimide in isopropyl acetate under reflux conditions for about 10 hours . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Substitution Reactions: It can act as a strong acid to prepare Lewis Acid catalysts.
Oxidation and Reduction Reactions: It is used to improve the efficiency of graphene/silicon Schottky solar cells by chemical doping.
Formation of Ionic Liquids: The anion is widely used in ionic liquids due to its stability and low toxicity.
Common reagents and conditions for these reactions include strong acids and bases, as well as specific solvents like isopropyl acetate. The major products formed depend on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
Lithium;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide has numerous applications in scientific research:
Energy Storage: It is used as an electrolyte in lithium-ion batteries and solar cells.
Catalysis: It serves as a strong acid to prepare Lewis Acid catalysts.
Material Science: It is employed to enhance the conductivity and hole mobility of materials used in perovskite solar cells.
Recycling: It acts as a solvent for recycling battery electrodes.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form a stable solid-electrolyte interphase (SEI) on lithium metal anodes. This SEI layer is rich in inorganic materials, which helps to passivate the electrode surface against lithium corrosion . The unique pseudo-crown ether-like structure of the compound promotes the formation of this SEI layer, enhancing the performance and longevity of lithium metal batteries .
Comparación Con Compuestos Similares
Compared to other similar compounds, such as lithium hexafluorophosphate (LiPF6), lithium;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide offers higher solubility and stability . Other similar compounds include:
These compounds share similar properties but differ in their specific applications and stability profiles.
Propiedades
Fórmula molecular |
C2HF6LiNO4S2+ |
|---|---|
Peso molecular |
288.1 g/mol |
Nombre IUPAC |
lithium;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/C2HF6NO4S2.Li/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9H;/q;+1 |
Clave InChI |
RTLWMVLZOOCWKT-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B14119605.png)
![2-Hydroxy-5-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoicacid](/img/structure/B14119615.png)

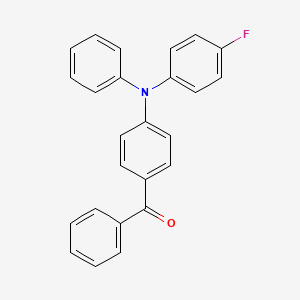
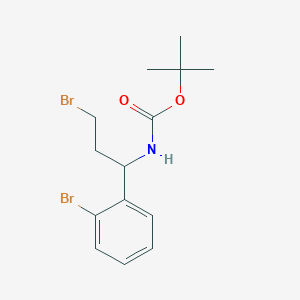
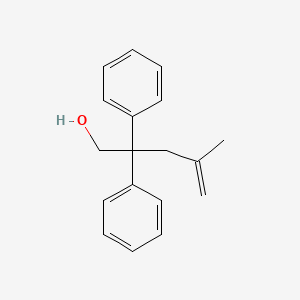
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14119654.png)
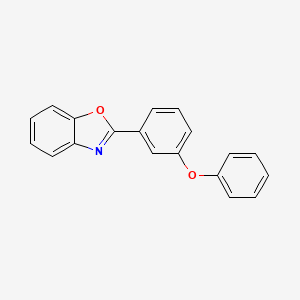
![N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide](/img/structure/B14119665.png)
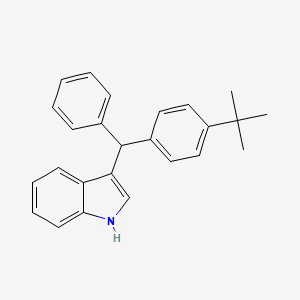


![11,22-Dibromo-18-[2,6-di(propan-2-yl)phenyl]-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B14119683.png)
